(3S)-2,3-dihydro-1-benzofuran-3-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-2,3-dihydro-1-benzofuran-3-amine hydrochloride is a chemical compound that belongs to the class of benzofurans. This compound is characterized by its unique structure, which includes a benzofuran ring fused with an amine group. It is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-2,3-dihydro-1-benzofuran-3-amine hydrochloride typically involves several steps. One common method includes the reduction of a benzofuran derivative followed by amination. The reaction conditions often require the use of reducing agents such as lithium aluminum hydride (LiAlH4) and amine sources like ammonia or primary amines. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize advanced techniques such as microreactors to control reaction conditions precisely and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(3S)-2,3-dihydro-1-benzofuran-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction reactions can convert it into more reduced forms using agents like sodium borohydride (NaBH4).
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Various alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted benzofuran compounds with varied functional groups.
Scientific Research Applications
(3S)-2,3-dihydro-1-benzofuran-3-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of various fine chemicals and as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (3S)-2,3-dihydro-1-benzofuran-3-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the benzofuran ring can interact with various enzymes and receptors, modulating their function and leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (3S)-3-aminocyclopentanol hydrochloride
- (1R,3S)-3-aminocyclopentanol hydrochloride
- (1S,3S)-3-amino-cyclohexanol hydrochloride
Uniqueness
Compared to these similar compounds, (3S)-2,3-dihydro-1-benzofuran-3-amine hydrochloride stands out due to its benzofuran ring structure, which imparts unique chemical properties and potential biological activities. This structural difference can lead to varied interactions with biological targets and distinct applications in research and industry.
Properties
IUPAC Name |
(3S)-2,3-dihydro-1-benzofuran-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO.ClH/c9-7-5-10-8-4-2-1-3-6(7)8;/h1-4,7H,5,9H2;1H/t7-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVRJMBYBAPVRHB-OGFXRTJISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2O1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C2=CC=CC=C2O1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.